![molecular formula C17H16N2O6 B13584302 [2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate CAS No. 485375-40-4](/img/structure/B13584302.png)
[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a complex organic compound that combines a tetrahydronaphthalene moiety with a nitrofuran carboxylate group
準備方法
The synthesis of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves multiple steps. The process begins with the preparation of the tetrahydronaphthalene derivative, which is then reacted with a carbamoyl chloride to form the carbamoyl intermediate. This intermediate is subsequently coupled with 5-nitrofuran-2-carboxylic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress and damage in target cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
類似化合物との比較
[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant.
The uniqueness of [(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]methyl 5-nitrofuran-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
485375-40-4 |
|---|---|
分子式 |
C17H16N2O6 |
分子量 |
344.32 g/mol |
IUPAC名 |
[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C17H16N2O6/c20-15(10-24-17(21)14-8-9-16(25-14)19(22)23)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-9,13H,3,5,7,10H2,(H,18,20) |
InChIキー |
QRKZZIPHKHTKCN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC(=O)C3=CC=C(O3)[N+](=O)[O-] |
溶解性 |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
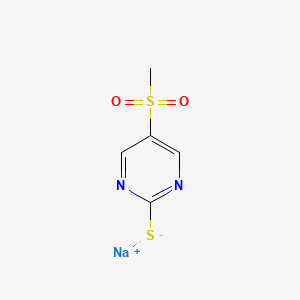
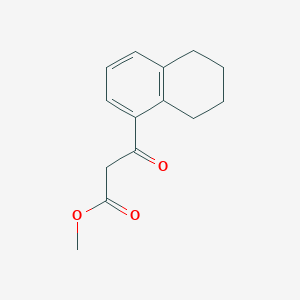
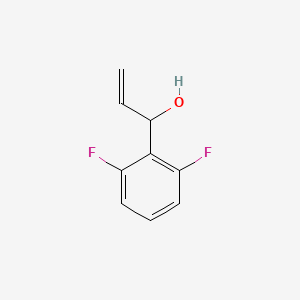
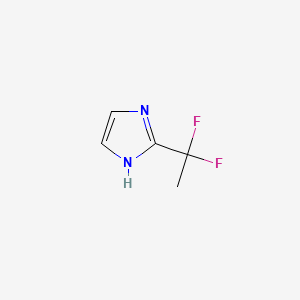
![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
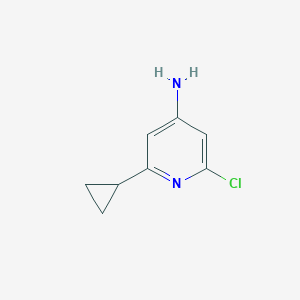
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

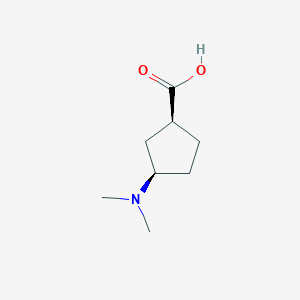
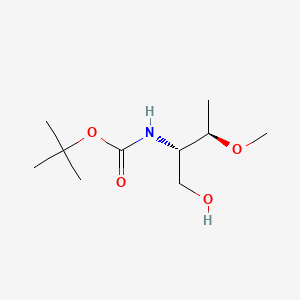
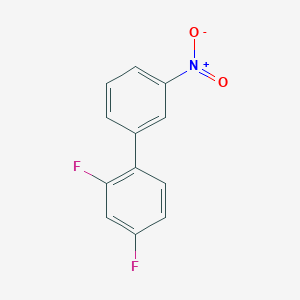
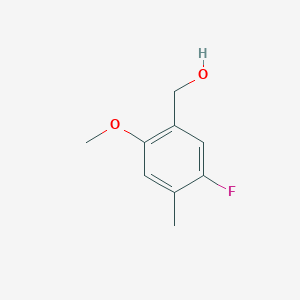
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
